7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2-methyl-1-benzofuran-4-carbaldehyde is a chemical compound with the molecular formula C11H10O3. It is a benzofuran derivative, characterized by a methoxy group at the 7th position, a methyl group at the 2nd position, and an aldehyde group at the 4th position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of vanillin as a starting material, which undergoes a series of reactions including methylation, formylation, and cyclization to form the benzofuran ring .
Industrial Production Methods: the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2-methyl-1-benzofuran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 7-Methoxy-2-methyl-1-benzofuran-4-carboxylic acid.
Reduction: 7-Methoxy-2-methyl-1-benzofuran-4-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-2-methyl-1-benzofuran-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals with anti-inflammatory, anti-cancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
- 7-Methoxy-2-methyl-1-benzofuran-3-carbaldehyde
- 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde
- 7-Methoxy-2-methyl-1-benzofuran-6-carbaldehyde
Comparison: Compared to its analogs, 7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde is unique due to the position of the aldehyde group, which influences its reactivity and biological activity.
Properties
CAS No. |
130627-28-0 |
---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.